![molecular formula C14H15N3O3S B2421437 (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one CAS No. 469895-42-9](/img/structure/B2421437.png)
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one
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Description
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one, also known as ENTZ, is a synthetic compound that belongs to the thiazolidinone family. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Several studies have synthesized derivatives of thiazolidin-4-one, focusing on their potential as antimicrobial and antitubercular agents. These compounds, including (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one derivatives, have been evaluated for their efficacy against a range of microbial pathogens and Mycobacterium tuberculosis. For example, Samadhiya et al. (2014) reported the synthesis of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives, showcasing significant antibacterial, antifungal, and antitubercular activities (Samadhiya, Sharma, Srivastava, & Srivastava, 2014). Similarly, Deep et al. (2014) developed novel 4-thiazolidinone derivatives from biphenyl-4-carboxylic acid, which displayed significant biological activity against various bacterial and fungal strains (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).
Anticancer Activity
The investigation into the anticancer properties of thiazolidin-4-one derivatives has yielded promising results. Wu et al. (2006) identified two compounds within the 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs that effectively induced apoptosis in cancer cells but not in normal cells, highlighting their potential as selective anticancer agents (Wu, Guo, Teraishi, Pang, Kaluarachchi, Zhang, Davis, Dong, Yan, & Fang, 2006). Moreover, Deep et al. (2016) synthesized and evaluated a series of 4-thiazolidinone derivatives for their antimicrobial and anticancer potentials, with specific compounds demonstrating significant activity against certain cancer cell lines (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Supramolecular and Molecular Structure Analysis
The study of the supramolecular and molecular structures of thiazolidin-4-one derivatives has also been a significant area of research. For instance, Andleeb et al. (2017) synthesized new 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives and analyzed their supramolecular assemblies through a combined experimental and theoretical approach (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2017).
properties
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-15-14-16(4-2)13(18)12(21-14)9-10-5-7-11(8-6-10)17(19)20/h5-9H,3-4H2,1-2H3/b12-9-,15-14? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPAAILYUEISC-IDKACCCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one |
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